Stannous pyrophosphate

説明

特性

IUPAC Name |

phosphonato phosphate;tin(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4O7P2.2Sn/c1-8(2,3)7-9(4,5)6;;/h(H2,1,2,3)(H2,4,5,6);;/q;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZAUFNYMZVOFV-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Sn+2].[Sn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O7P2Sn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30889643 | |

| Record name | Diphosphoric acid, tin(2+) salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15578-26-4 | |

| Record name | Stannous pyrophosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015578264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, tin(2+) salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphosphoric acid, tin(2+) salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ditin pyrophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STANNOUS PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DNT29EC86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Stannous Pyrophosphate: Chemical Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stannous pyrophosphate (Sn₂P₂O₇) is an inorganic compound with diverse applications, ranging from oral care products to radiopharmaceuticals. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and characterization. Furthermore, it delves into the compound's mechanisms of action, particularly its role in dental caries prevention and its application in medical imaging. This document also explores the known cellular signaling pathways influenced by its constituent ions, stannous (Sn²⁺) and pyrophosphate (P₂O₇⁴⁻), offering insights for researchers and professionals in drug development.

Chemical Structure and Properties

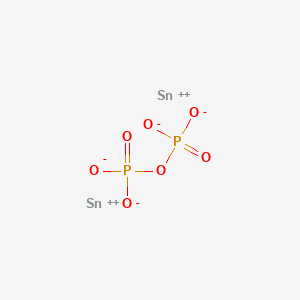

This compound is an ionic compound consisting of stannous cations (Sn²⁺) and pyrophosphate anions (P₂O₇⁴⁻). The pyrophosphate anion is comprised of two phosphate (B84403) units linked by a P-O-P bond.

Molecular Formula: Sn₂P₂O₇[1]

Molecular Weight: 411.36 g/mol [1]

The crystal structure of this compound has been characterized, revealing the coordination of the tin atoms with the oxygen atoms of the pyrophosphate groups.

Physicochemical Properties

This compound is a white, amorphous powder.[2] Key quantitative properties are summarized in the table below for easy reference.

| Property | Value | References |

| Appearance | White, amorphous powder | [2] |

| Molecular Formula | Sn₂P₂O₇ | [1] |

| Molecular Weight | 411.36 g/mol | [1] |

| Density | 4.009 g/cm³ | |

| Decomposition Temperature | > 400 °C | [2] |

| Solubility in Water | Insoluble | [1][2] |

| Solubility in Other Solvents | Soluble in concentrated mineral acids and sodium pyrophosphate solutions. | [2] |

| CAS Number | 15578-26-4 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a soluble stannous salt with a pyrophosphate salt in an aqueous solution.

Principle: Precipitation of insoluble this compound from an aqueous solution of stannous chloride and an alkali metal pyrophosphate.

Materials:

-

Stannous chloride (SnCl₂) or Stannous sulfate (B86663) (SnSO₄)

-

Sodium pyrophosphate (Na₄P₂O₇) or Potassium pyrophosphate (K₄P₂O₇)

-

Deionized water

-

Hydrochloric acid (optional, for pH adjustment)

Procedure:

-

Prepare an aqueous solution of the stannous salt (e.g., 20-45% w/v).

-

Prepare a separate aqueous solution of the alkali metal pyrophosphate (e.g., 2-20% w/v).

-

At room temperature (10-40 °C), add the stannous salt solution to the pyrophosphate solution with constant stirring.

-

A white precipitate of this compound will form.

-

Continue stirring for a specified period to ensure complete reaction.

-

Wash the precipitate with deionized water to remove soluble impurities, such as chloride ions, until the chloride concentration in the wash water is less than 1%.

-

Filter the precipitate using an appropriate filtration method (e.g., vacuum filtration).

-

Dry the collected white powder in an oven at a temperature between 60-150 °C.

-

Pulverize the dried product to obtain a fine powder.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to ensure its purity and identity. The following techniques are recommended:

-

X-Ray Diffraction (XRD): To confirm the amorphous or crystalline nature of the product and to identify the crystal phase if applicable.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To determine the thermal stability and decomposition temperature of the compound.[3][4]

-

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic vibrational bands of the pyrophosphate group (P-O-P and PO₃).

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES): For the quantitative determination of tin and phosphorus content to confirm the stoichiometry of the compound.[5][6]

-

High-Performance Liquid Chromatography (HPLC): Can be used for the analysis of pyrophosphate and other phosphate species.[5]

Quality Control for Pharmaceutical Applications: For pharmaceutical use, stringent quality control is necessary. This includes assays for purity, identification of impurities (e.g., heavy metals), and ensuring the product meets predefined specifications.

In Vivo Red Blood Cell Labeling with Technetium-99m

This compound is a key component in the in vivo labeling of red blood cells (RBCs) with the radioisotope technetium-99m (⁹⁹ᵐTc) for diagnostic imaging.

Principle: Stannous ions (Sn²⁺) from this compound diffuse into red blood cells and reduce the subsequently administered pertechnetate (B1241340) (⁹⁹ᵐTcO₄⁻), trapping the technetium inside the cells.

Materials:

-

Sterile, lyophilized this compound kit for injection.

-

Sterile, non-pyrogenic 0.9% sodium chloride solution.

-

⁹⁹ᵐTc-pertechnetate solution.

Procedure:

-

Reconstitute the lyophilized this compound with sterile saline according to the manufacturer's instructions.

-

Administer the reconstituted this compound intravenously to the patient.

-

Allow a waiting period of 15-30 minutes for the stannous ions to circulate and be taken up by the red blood cells.

-

Administer the ⁹⁹ᵐTc-pertechnetate solution intravenously.

-

The ⁹⁹ᵐTc will be reduced by the intracellular stannous ions and bind to the globin chain of hemoglobin, resulting in labeled red blood cells.

-

Imaging can be performed after a short equilibration period.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are attributable to the actions of its constituent ions: stannous (Sn²⁺) and pyrophosphate (P₂O₇⁴⁻).

Role in Dental Health

In dentistry, this compound is utilized for its anti-caries and anti-calculus properties.

-

Antimicrobial Action of Stannous Ions: Stannous ions have been shown to inhibit the growth and metabolism of dental plaque bacteria, such as Streptococcus mutans. This reduces the production of acids that lead to dental caries. The proposed mechanism involves the interference of stannous ions with bacterial enzymatic processes.

-

Inhibition of Calculus Formation by Pyrophosphate: Pyrophosphate is a natural inhibitor of mineralization. In the oral cavity, it adsorbs to the tooth surface and interferes with the formation and growth of hydroxyapatite (B223615) crystals, which are the primary component of dental calculus (tartar).

The following diagram illustrates the proposed mechanism of action of this compound in preventing dental caries and calculus formation.

Caption: Mechanism of this compound in oral care.

Mechanism in Medical Imaging

The use of technetium-99m labeled this compound (⁹⁹ᵐTc-PYP) for bone and cardiac imaging relies on the biodistribution of the pyrophosphate component.

-

Bone Imaging: ⁹⁹ᵐTc-PYP localizes in areas of active bone metabolism. It is believed to adsorb onto the surface of hydroxyapatite crystals in the bone matrix. Increased uptake is observed in areas of bone growth, fracture, or metastatic disease.

-

Myocardial Infarction Imaging: In cases of acute myocardial infarction, there is an influx of calcium ions into the damaged myocardial cells. ⁹⁹ᵐTc-PYP is thought to accumulate in these areas of calcification, allowing for the visualization of the infarcted tissue.

The workflow for ⁹⁹ᵐTc-PYP preparation and its localization is depicted below.

Caption: Workflow for ⁹⁹ᵐTc-PYP preparation and localization.

Pyrophosphate and Cellular Signaling in Bone Metabolism

Extracellular pyrophosphate (PPi) is a key regulator of bone mineralization. It can also act as a signaling molecule, influencing the behavior of bone cells.

-

Inhibition of Mineralization: PPi directly inhibits the formation and growth of hydroxyapatite crystals, thereby preventing excessive mineralization.

-

Modulation of Osteoblast and Osteoclast Activity: Studies have shown that PPi can influence the differentiation and activity of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). These effects are mediated, in part, through the mitogen-activated protein kinase (MAPK) signaling pathway. For instance, PPi has been shown to induce the expression of osteopontin, an inhibitor of mineralization, via the ERK1/2 and p38 MAPK pathways in osteoblasts.

The following diagram illustrates the influence of pyrophosphate on osteoblast signaling.

Caption: Pyrophosphate signaling in osteoblasts.

Conclusion

This compound is a compound with significant utility in both industrial and biomedical fields. Its chemical properties, particularly its insolubility in water and the distinct biological activities of its constituent ions, underpin its applications. The detailed experimental protocols for its synthesis and characterization provided in this guide are intended to support researchers in producing and evaluating this compound for various applications. Furthermore, the elucidation of the signaling pathways influenced by pyrophosphate in bone metabolism opens avenues for further research into its potential therapeutic applications in skeletal disorders. For professionals in drug development, understanding these fundamental aspects of this compound is crucial for harnessing its potential in new formulations and therapeutic strategies.

References

- 1. CN101234757A - Method for preparing this compound - Google Patents [patents.google.com]

- 2. Methods for synthesizing this compound - Patent US-11110042-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Spectroscopy. IR spectroscopy, DSC, TGA [researchpark.spbu.ru]

- 4. researchgate.net [researchgate.net]

- 5. Traceable phosphorus measurements by ICP-OES and HPLC for the quantitation of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Precise determination of the isotopic composition of Sn using MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

Synthesis and Preparation of Stannous Pyrophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stannous pyrophosphate (Sn₂P₂O₇) is an inorganic compound with significant applications in the pharmaceutical and dental industries. In nuclear medicine, it is a key component in kits for the preparation of technetium-99m (99mTc) labeled radiopharmaceuticals for in vivo red blood cell labeling, bone scanning, and myocardial infarction imaging.[1][2] Its utility stems from the ability of the stannous (Sn²⁺) ion to act as a reducing agent for the pertechnetate (B1241340) ion (99mTcO₄⁻), allowing the technetium to bind to various agents.[3][4] In oral care products, this compound serves as an anti-caries agent.[1] This technical guide provides an in-depth overview of the synthesis, preparation, and characterization of this compound, along with detailed experimental protocols and logical workflows relevant to its application.

Synthesis of this compound

The most common method for synthesizing this compound is through a double decomposition or precipitation reaction in an aqueous solution.[5] This typically involves reacting a soluble stannous salt, such as stannous chloride (SnCl₂) or stannous sulfate (B86663) (SnSO₄), with an alkali metal pyrophosphate, like sodium pyrophosphate (Na₄P₂O₇) or potassium pyrophosphate (K₄P₂O₇).[5]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | Sn₂P₂O₇ | [6] |

| Molecular Weight | 411.36 g/mol | [6] |

| Appearance | White amorphous powder | [1][7] |

| Density | 4.009 g/cm³ at 16°C | [1][7] |

| Solubility | Insoluble in water; Soluble in concentrated mineral acids and excess alkali/sodium pyrophosphate solution | [1][5][7] |

| Thermal Decomposition | Decomposes above 400°C | [5][7] |

Synthesis Parameters from Literature

The following table summarizes key parameters for the synthesis of this compound as described in various sources.

| Parameter | Range/Value | Source |

| Stannous Salt Concentration | 1 - 56% (w/v) | CN101234757A |

| Alkali Metal Pyrophosphate Concentration | 1 - 30% (w/v) | CN101234757A |

| Reaction Temperature | 10 - 40°C | CN101234757A |

| Final Reaction pH | 4.0 - 8.0 | US4075314A |

| Drying Temperature | 60 - 150°C | CN101234757A |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound based on established methods.

Protocol 1: Synthesis via Stannous Chloride and Sodium Pyrophosphate

This protocol describes a standard laboratory-scale precipitation method.

Materials:

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Sodium pyrophosphate decahydrate (B1171855) (Na₄P₂O₇·10H₂O)

-

Deionized water

-

Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a solution of stannous chloride by dissolving the desired amount in deionized water. Acidify slightly with HCl to prevent hydrolysis of the stannous ions.

-

Prepare a separate solution of sodium pyrophosphate by dissolving the stoichiometric amount in deionized water.

-

-

Precipitation:

-

Slowly add the stannous chloride solution to the sodium pyrophosphate solution with constant stirring. A white precipitate of this compound will form immediately.

-

-

pH Adjustment:

-

Monitor the pH of the reaction mixture and adjust to a range of 5.0-7.0 using dilute HCl or NaOH as needed. This is crucial to ensure complete precipitation and prevent the formation of basic tin compounds.[2]

-

-

Washing:

-

Allow the precipitate to settle. Decant the supernatant.

-

Wash the precipitate multiple times with deionized water to remove soluble impurities, particularly chloride ions. Continue washing until the chloride concentration in the wash water is negligible (e.g., less than 1%). [CN101234757A]

-

-

Filtration and Drying:

-

Filter the washed precipitate using a suitable filtration apparatus.

-

Dry the collected this compound powder in an oven at a temperature between 60°C and 150°C until a constant weight is achieved. [CN101234757A]

-

-

Pulverization and Storage:

Characterization Data

Characterization of the synthesized this compound is essential to confirm its identity, purity, and morphology.

Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) can be used to study the thermal stability of this compound. The compound is generally stable up to 400°C, above which it begins to decompose.[5][7]

X-ray Diffraction (XRD)

X-ray diffraction is used to determine the crystalline structure of the material. This compound is typically described as an amorphous powder.[1][7]

Scanning Electron Microscopy (SEM)

Scanning electron microscopy can be used to visualize the particle morphology and size distribution of the synthesized powder.

Logical Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key processes related to the synthesis and application of this compound.

Caption: Workflow for the synthesis and quality control of this compound.

Caption: Mechanism of in vivo red blood cell labeling with ⁹⁹ᵐTc.

Conclusion

The synthesis of this compound via aqueous precipitation is a well-established and scalable method. Careful control of reaction parameters, particularly pH, is essential for obtaining a high-purity product suitable for pharmaceutical and dental applications. The information and protocols provided in this guide offer a comprehensive resource for researchers and professionals working with this important inorganic compound. Further research could focus on optimizing synthesis conditions to control particle size and morphology for specific applications.

References

- 1. This compound [drugfuture.com]

- 2. curiumpharma.com [curiumpharma.com]

- 3. US4075314A - this compound technetium-99m compositions - Google Patents [patents.google.com]

- 4. Technetium-99m labeling by means of this compound: application to bleomycin and red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 15578-26-4 [chemicalbook.com]

- 6. This compound | O7P2Sn2 | CID 66379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. radiopharmaceuticals.info [radiopharmaceuticals.info]

- 9. Kit for the Preparation of Technetium Tc99m Pyrophosphate Injection [sunradiopharma.com]

Stannous Pyrophosphate (CAS: 15578-26-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of stannous pyrophosphate (Sn₂P₂O₇), a versatile inorganic compound with significant applications in the pharmaceutical and dental fields. This document details its chemical and physical properties, synthesis, toxicological profile, and core applications, with a focus on experimental protocols and mechanisms of action.

Physicochemical and Toxicological Properties

This compound is a white, amorphous powder that is insoluble in water but soluble in concentrated mineral acids.[1] It is known for its stability under recommended storage conditions. Key physicochemical data are summarized in Table 1. The toxicological profile, as indicated by safety data sheets, suggests that while it may be harmful if swallowed in large quantities, it is not classified as a carcinogen.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 15578-26-4 | [1] |

| Molecular Formula | Sn₂P₂O₇ | [4] |

| Molecular Weight | 411.36 g/mol | [4] |

| Appearance | White, amorphous powder | [1][4] |

| Melting Point | >400 °C (decomposes) | |

| Density | 4.009 g/cm³ | [4] |

| Solubility | Insoluble in water; Soluble in concentrated mineral acids | [1][4] |

| Synonyms | Tin(II) pyrophosphate, Ditin pyrophosphate | [4] |

Table 2: Toxicological Data for this compound

| Endpoint | Species | Route | Value | References |

| LD50 | Rat | Oral | 3805 mg/kg | [2] |

| Carcinogenicity | - | - | Not classified as a human carcinogen by IARC | [2] |

| Skin Irritation | - | - | Causes skin irritation | [5] |

| Eye Irritation | - | - | Causes serious eye irritation | [5] |

| Respiratory Irritation | - | - | May cause respiratory irritation | [5] |

Synthesis of this compound

This compound can be synthesized through the reaction of a stannous salt with a pyrophosphate source. A common laboratory-scale synthesis involves the reaction of stannous chloride with an alkali metal pyrophosphate in an aqueous solution.

Experimental Protocol: Laboratory Synthesis

A patented method for preparing this compound suitable for dental applications involves the following steps:

-

Dissolve stannous chloride dihydrate (1,125 g) in 800 mL of 19% hydrochloric acid at 60°C.

-

Separately, dissolve sodium acid pyrophosphate (600 g, representing a 5% excess) in 3,000 mL of water at 60°C.

-

Add the sodium acid pyrophosphate solution to the stannous chloride solution.

-

Upon completion of the addition, neutralize the hydrochloric acid with sodium carbonate to precipitate the this compound.

-

Filter the resulting precipitate.

-

Wash the precipitate with water to remove soluble byproducts.

-

Dry and grind the final product to the desired particle size.[3]

Another method involves the reaction of stannous chloride or stannous sulfate (B86663) with an alkali metal pyrophosphate solution at room temperature. The resulting precipitate is washed until the chloride ion concentration is less than 1%, then filtered, dried, and crushed.[6]

Applications in Nuclear Medicine

This compound is a key component in radiopharmaceutical kits for the in vivo labeling of red blood cells (RBCs) with Technetium-99m (Tc-99m) and for myocardial scintigraphy to detect acute myocardial infarction.

In Vivo Red Blood Cell Labeling

The stannous ions (Sn²⁺) from this compound diffuse into red blood cells and act as a reducing agent for the subsequently administered pertechnetate (B1241340) (TcO₄⁻). The reduced Tc-99m then binds to the globin chain of hemoglobin, effectively trapping the radionuclide within the RBCs.

-

Preparation of this compound: A commercially available sterile, non-pyrogenic kit containing lyophilized this compound is reconstituted with sterile, non-pyrogenic isotonic saline.[7][8]

-

Administration of this compound: A volume of the reconstituted this compound solution, typically containing 10-20 µg of stannous ion per kg of body weight, is administered intravenously to the patient.[7][8]

-

Incubation Period: A waiting period of 15 to 30 minutes allows for the circulation and uptake of stannous ions by the red blood cells.[9]

-

Administration of Technetium-99m: Following the incubation period, 15-20 mCi of Sodium Pertechnetate Tc-99m is administered intravenously.[7][8][9]

-

Imaging: Blood pool imaging can commence approximately 10 minutes after the administration of Tc-99m.[9]

Myocardial Scintigraphy

Technetium-99m labeled this compound is used as an imaging agent to detect acute myocardial infarction. The mechanism of uptake is believed to be related to the influx of calcium ions into damaged myocardial cells, leading to the formation of calcium pyrophosphate deposits. The Tc-99m pyrophosphate then adsorbs onto these calcium deposits, allowing for visualization of the infarcted area.[10]

-

Preparation of Tc-99m this compound: A this compound kit is reconstituted with a sterile, non-pyrogenic solution of sodium pertechnetate Tc-99m (typically 10-15 mCi).[9][11] The solution should be clear and free of particulate matter.[11]

-

Administration: The prepared Tc-99m pyrophosphate is administered intravenously.

-

Imaging: Imaging is typically performed 1 to 3 hours after injection using a gamma camera.[11][12] Standard views include anterior, left anterior oblique, and left lateral projections.[11] Delayed imaging at 3 hours may be necessary if there is persistent blood pool activity at 1 hour.[12]

Quality Control of Radiopharmaceutical Kits

The radiochemical purity of the prepared Tc-99m this compound is crucial for optimal imaging. Quality control is typically performed using chromatography to separate the desired Tc-99m pyrophosphate complex from impurities such as free pertechnetate and hydrolyzed-reduced Tc-99m.[13][14]

A common method involves thin-layer chromatography (TLC) on silica (B1680970) gel with 85% methanol (B129727) as the solvent. In this system, free pertechnetate migrates with the solvent front, while the Tc-99m pyrophosphate complex remains at the origin.[13]

Dental Applications

This compound is utilized in dentifrices for its anti-calculus (tartar control) properties. Pyrophosphate ions interfere with the crystal growth of calcium phosphate, thereby inhibiting the mineralization of dental plaque into calculus.[15]

Anti-Calculus Efficacy

Clinical studies have demonstrated the effectiveness of pyrophosphate-containing toothpastes in reducing calculus formation. The efficacy can be quantified using indices such as the Volpe-Manhold Index (VMI), which measures the area of calculus on the lingual surfaces of the mandibular anterior teeth.

Table 3: Summary of Clinical Studies on the Anti-Calculus Efficacy of Pyrophosphate-Containing Dentifrices

| Study Reference | Dentifrice Formulation | Duration | Calculus Reduction (%) vs. Control |

| Schiff et al. (2005) | 0.454% SnF₂ + Sodium Hexametaphosphate | 6 months | 56% |

| He et al. (2017) | 0.454% SnF₂ + Zinc Citrate | 3 months | 21.7% |

| Anonymous (2025) | 5% Pyrophosphate | 3 months | Not statistically significant |

| Anonymous (Systematic Review) | 0.454% SnF₂ + SHMP | 6 months | 55-56% |

In Vitro Models for Efficacy Testing

In vitro models are employed for the initial screening of anti-calculus agents. One such model is the modified Plaque Growth and Mineralization Model (mPGM).

-

Biofilm Formation: Plaque biofilms are grown on glass rods by alternately immersing them in human saliva and a nutrient broth.

-

Mineralization: The biofilms are then mineralized by immersion in an artificial mineralization solution.

-

Treatment: The rods are treated with slurries of the test and control dentifrices for a specified duration and frequency.

-

Analysis: At the end of the study period, the amount of calcium in the biofilm is quantified using techniques like inductively coupled plasma optical emission spectroscopy (ICP-OES) to determine the extent of mineralization.[16]

Signaling Pathway Interactions

Recent research has indicated that pyrophosphate (PPi) can influence cellular signaling pathways. Specifically, PPi has been shown to inhibit the osteogenic differentiation and mineralization of periodontal ligament stem cells (PDLSCs) by activating the ERK1/2, JNK, and p38 MAPK signaling pathways. This suggests a potential mechanism by which pyrophosphate-containing oral care products may modulate periodontal health at a cellular level.

This technical guide provides a foundational understanding of this compound for professionals in research and drug development. The detailed protocols and compiled data serve as a valuable resource for further investigation and application of this multifaceted compound.

References

- 1. Anti-plaque, Anti-microbial and Anti-calculus Oral Care Product Testing and Claim Support [intertek.com]

- 2. ahajournals.org [ahajournals.org]

- 3. US3028216A - Methods of preparing this compound - Google Patents [patents.google.com]

- 4. This compound [drugfuture.com]

- 5. Acute Myocardial Infarction: Clinical Application of Technetium 99m this compound Infarct Scintigraphy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101234757A - Method for preparing this compound - Google Patents [patents.google.com]

- 7. radiopharmaceuticals.info [radiopharmaceuticals.info]

- 8. Kit for the Preparation of Technetium Tc99m Pyrophosphate Injection [sunradiopharma.com]

- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. radiopharmaceuticals.info [radiopharmaceuticals.info]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Comparative quality control of 99mTc-Pyrophosphate and 99mTc-diphosphonate radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. dentalcare.com [dentalcare.com]

- 16. assets.ctfassets.net [assets.ctfassets.net]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Tin(II) Pyrophosphate (Sn₂P₂O₇)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) pyrophosphate, with the chemical formula Sn₂P₂O₇, is an inorganic compound that has garnered interest across various scientific and industrial fields.[1] Its utility spans from electronics manufacturing and ceramics to potential applications in drug formulations as a stabilizing agent.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Sn₂P₂O₇, with a focus on its crystal structure, thermal behavior, spectroscopic properties, and chemical reactivity. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application development.

Physical and Chemical Properties

Tin(II) pyrophosphate is a white, odorless, crystalline or amorphous powder.[3][4] It is stable in air and generally insoluble in water.[3][4] However, it exhibits solubility in strong mineral acids and alkaline hydroxide (B78521) solutions.[4][5]

Table 1: General Physical and Chemical Properties of Sn₂P₂O₇

| Property | Value | Reference |

| Molecular Formula | Sn₂P₂O₇ | [2][6] |

| Molecular Weight | 411.36 g/mol | [2][6] |

| Appearance | White powder | [1][2] |

| Density | 4.009 g/cm³ | [2] |

| Melting Point | Decomposes at ~400 °C | [2][4] |

| Solubility | Insoluble in water; Soluble in concentrated mineral acids and sodium pyrophosphate | [3][4][5] |

| CAS Number | 15578-26-4 | [1][2] |

Crystal Structure

Tin(II) pyrophosphate is known to exist in at least two polymorphic forms, a low-temperature triclinic phase (β-Sn₂P₂O₇) and a high-temperature monoclinic phase (α-Sn₂P₂O₇).[7][8] A reversible phase transition between these two forms occurs at approximately 623 K (350 °C).[7][8] The crystal structure of the β-form consists of [P₂O₇]⁴⁻ pyrophosphate groups oriented in two directions that are nearly perpendicular to each other, with the tin atoms situated in the resulting large structural interstices.[7] This arrangement is influenced by the stereochemically active lone pair of electrons on the Sn²⁺ ions.[7][8]

Table 2: Crystallographic Data for Sn₂P₂O₇ Polymorphs

| Parameter | β-Sn₂P₂O₇ (Room Temperature) | α-Sn₂P₂O₇ (at 773 K) |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/n |

| a (Å) | 5.2776(5) | 7.1765(4) |

| b (Å) | 11.5413(12) | 9.2874(6) |

| c (Å) | 11.6360(12) | 5.2968(4) |

| α (°) | 102.911(8) | 90 |

| β (°) | 99.303(8) | 106.034(3) |

| γ (°) | 98.899(8) | 90 |

| **Volume (ų) ** | 668.2(3) | 339.30(5) |

| Z | 4 | 2 |

| Reference | [7][8] | [7][8] |

Thermal Behavior

The thermal stability of Sn₂P₂O₇ has been investigated using techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The compound is stable up to around 400 °C, at which point it begins to decompose.[2][4] As mentioned, a key thermal event is the reversible phase transition from the β to the α polymorph at 623 K.[7][8]

Spectroscopic Properties

Infrared (IR) Spectroscopy

The infrared spectrum of Sn₂P₂O₇ is characterized by the vibrational modes of the pyrophosphate anion (P₂O₇)⁴⁻. The P-O-P bridge in the pyrophosphate group gives rise to characteristic symmetric and asymmetric stretching vibrations. The terminal PO₃ groups also exhibit distinct stretching and bending modes.

Table 3: Typical Infrared Absorption Bands for Pyrophosphate Compounds

| Wavenumber Range (cm⁻¹) | Assignment |

| 1150 - 1050 | νₐₛ(PO₃) - Asymmetric stretching of the terminal PO₃ group |

| 1050 - 980 | νₛ(PO₃) - Symmetric stretching of the terminal PO₃ group |

| 980 - 880 | νₐₛ(P-O-P) - Asymmetric stretching of the P-O-P bridge |

| 750 - 720 | νₛ(P-O-P) - Symmetric stretching of the P-O-P bridge |

| 600 - 500 | δ(O-P-O) - Bending vibrations of the O-P-O linkages |

Note: The exact positions of these bands for Sn₂P₂O₇ may vary slightly due to the influence of the tin cations and the specific crystal structure.

Experimental Protocols

Synthesis of Tin(II) Pyrophosphate

A common method for the synthesis of Sn₂P₂O₇ is through a precipitation reaction followed by thermal treatment.

Materials:

-

Tin(II) chloride (SnCl₂)

-

Sodium pyrophosphate (Na₄P₂O₇) or pyrophosphoric acid (H₄P₂O₇)

-

Deionized water

-

Hydrochloric acid (HCl, optional, to prevent hydrolysis of SnCl₂)

-

Ethanol (B145695) or acetone (B3395972) for washing

Procedure:

-

Prepare an aqueous solution of tin(II) chloride. A small amount of dilute HCl can be added to prevent the hydrolysis of the tin(II) salt.

-

Prepare a separate aqueous solution of sodium pyrophosphate.

-

Slowly add the sodium pyrophosphate solution to the tin(II) chloride solution with constant stirring. A white precipitate of tin(II) pyrophosphate will form immediately.

-

Continue stirring the mixture for a period of time (e.g., 1-2 hours) to ensure complete reaction.

-

Isolate the precipitate by filtration (e.g., using a Büchner funnel).

-

Wash the precipitate several times with deionized water to remove any soluble impurities, followed by a final wash with ethanol or acetone to aid in drying.

-

Dry the resulting white powder in an oven at a temperature below its decomposition point (e.g., 100-120 °C) until a constant weight is achieved.

-

For obtaining the crystalline β-phase, the dried powder can be calcined at a higher temperature (e.g., 300-350 °C) for several hours.

Caption: Synthesis workflow for Tin(II) Pyrophosphate.

X-ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phases and determine the lattice parameters of the synthesized Sn₂P₂O₇.

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

Sample Preparation:

-

Finely grind the synthesized Sn₂P₂O₇ powder using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Mount the powdered sample onto a sample holder. Ensure the surface is flat and level with the holder's surface.

Data Collection:

-

Set the 2θ scan range, typically from 10° to 80°.

-

Select a suitable step size (e.g., 0.02°) and scan speed (e.g., 1-2°/min).

-

Initiate the data collection.

Data Analysis:

-

The resulting diffraction pattern (intensity vs. 2θ) is analyzed to identify the peak positions.

-

The obtained pattern is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to confirm the presence of Sn₂P₂O₇.

-

For detailed structural analysis, Rietveld refinement can be performed on the diffraction data to refine the lattice parameters and atomic positions.

Caption: Experimental workflow for XRD analysis.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of Sn₂P₂O₇.

Instrumentation: A thermogravimetric analyzer.

Procedure:

-

Accurately weigh a small amount of the Sn₂P₂O₇ sample (typically 5-10 mg) into a TGA pan (e.g., alumina (B75360) or platinum).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

-

Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

The onset temperature of decomposition and the temperature of maximum weight loss can be determined from the TGA curve and its first derivative (DTG curve), respectively.

Chemical Reactivity

The chemical reactivity of Sn₂P₂O₇ is primarily dictated by the presence of the Sn²⁺ cation and the pyrophosphate anion.

-

Reaction with Acids: As an inorganic salt of a weak acid (pyrophosphoric acid), Sn₂P₂O₇ reacts with strong acids. The pyrophosphate anion is protonated, leading to the dissolution of the salt. For example, with hydrochloric acid:

Sn₂P₂O₇(s) + 4HCl(aq) → 2SnCl₂(aq) + H₄P₂O₇(aq)

-

Reaction with Bases: In the presence of strong bases, such as sodium hydroxide, the tin(II) cation can form hydroxo complexes, leading to the dissolution of the pyrophosphate.

-

Redox Reactions: The Sn²⁺ ion in tin(II) pyrophosphate can be oxidized to Sn⁴⁺ by strong oxidizing agents. Conversely, it can act as a reducing agent in certain reactions.

Applications

The unique properties of Sn₂P₂O₇ make it suitable for a range of applications:

-

Electronics: It is used in the production of tin-based coatings for electronic components, enhancing corrosion resistance and conductivity.[1]

-

Ceramics and Glass: It acts as a flux in ceramic and glass formulations, aiding in the melting and sintering processes.[1]

-

Pharmaceuticals: It can be used as a stabilizing agent in some drug formulations.[2]

-

Wastewater Treatment: It has applications in precipitating heavy metals from industrial effluents.[2]

-

Catalysis: It can serve as a catalyst in various chemical reactions.[1]

-

Dental Products: Stannous pyrophosphate has been used in toothpaste formulations as an anti-tartar and anti-plaque agent.[4]

Conclusion

Tin(II) pyrophosphate is a compound with well-defined physical and chemical properties, including a distinct crystalline structure with two polymorphic forms and predictable thermal behavior. Its reactivity is characteristic of a salt containing Sn²⁺ and pyrophosphate ions. The detailed experimental protocols provided in this guide offer a foundation for the synthesis and characterization of Sn₂P₂O₇, enabling further research into its properties and potential applications in diverse fields, from materials science to pharmaceutical development.

References

Stannous Pyrophosphate: A Technical Guide to its Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stannous pyrophosphate (Sn₂P₂O₇), an inorganic salt with applications ranging from oral care formulations to radiopharmaceuticals, presents a unique solubility profile that is critical for its formulation and application. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents. It details experimental protocols for the quantitative determination of its solubility and presents a framework for understanding its dissolution behavior.

Core Concepts: Solubility Profile

This compound is characterized by its general insolubility in aqueous solutions under neutral conditions. However, its solubility is significantly influenced by the chemical environment, particularly in acidic and alkaline conditions, and in the presence of complexing agents.

Mechanism of Dissolution

The dissolution of this compound in specific solvents is not a simple physical process but rather involves chemical reactions.

-

In Acids: Strong mineral acids protonate the pyrophosphate anion, leading to the decomposition of the salt and the formation of soluble tin(II) salts and phosphoric acid.

-

In Alkali Metal Pyrophosphate Solutions: this compound dissolves in solutions containing excess pyrophosphate ions (e.g., tetrasodium (B8768297) pyrophosphate or tetrapotassium pyrophosphate) through the formation of soluble complex ions. This is a key principle in formulating stable aqueous systems containing this compound.

-

In Excess Alkali: In strongly alkaline solutions (e.g., concentrated sodium hydroxide), this compound can dissolve due to the formation of stannite (B86514) and pyrophosphate ions.

The following diagram illustrates the logical workflow for assessing the solubility of this compound.

Quantitative Solubility Data

While precise quantitative solubility data for this compound is not widely published, the following table summarizes its qualitative solubility and provides a template for recording experimentally determined values.

| Solvent System | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) | Conditions/Notes |

| Deionized Water | Insoluble[1][2][3][4][5][6][7] | Data not available | Essentially insoluble under neutral pH. |

| Concentrated Hydrochloric Acid (HCl) | Soluble[2][3][4][5][8][9][10] | Data not available | Dissolution occurs with chemical reaction. |

| Concentrated Sulfuric Acid (H₂SO₄) | Soluble[2][3][4][5][11] | Data not available | Dissolution occurs with chemical reaction. |

| Tetrasodium Pyrophosphate (Na₄P₂O₇) Solution | Soluble[2][3][5] | Data not available | Forms a soluble complex.[8] |

| Tetrapotassium Pyrophosphate (K₄P₂O₇) Solution | Soluble | Data not available | Forms a soluble complex.[8] |

| Excess Sodium Hydroxide (NaOH) Solution | Soluble[8] | Data not available | Dissolution is concentration-dependent. |

| Ethanol | Insoluble | Data not available |

Experimental Protocol for Quantitative Solubility Determination

This section outlines a detailed methodology for determining the equilibrium solubility of this compound in a given solvent system.

Principle

An excess amount of this compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of dissolved tin(II) or pyrophosphate is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (high purity)

-

Selected Solvents (e.g., concentrated HCl, solutions of tetrasodium pyrophosphate of varying concentrations)

-

Constant Temperature Bath/Shaker

-

Calibrated pH meter

-

Syringe Filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) or Atomic Absorption Spectrometer (AAS) for tin analysis.[1][4][12]

-

Ion Chromatograph (IC) with a conductivity detector for pyrophosphate analysis.[2][9][10][13][14]

Experimental Workflow

The following diagram outlines the experimental workflow for determining the solubility of this compound.

Detailed Procedure

-

Solvent Preparation: Prepare the desired solvent system with precise concentrations (e.g., 1 M HCl, 5% w/v tetrasodium pyrophosphate solution).

-

Equilibration: Add an excess amount of this compound to a known volume of the solvent in a sealed container. Place the container in a constant temperature shaker bath and agitate at a consistent speed for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Sample Collection and Filtration: Once equilibrium is achieved, allow the suspension to settle briefly. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved solids.

-

Sample Preparation for Analysis: Accurately dilute the filtered, saturated solution with an appropriate solvent to bring the analyte concentration within the linear range of the analytical instrument.

-

Analytical Measurement:

-

Tin Analysis: Analyze the diluted solution for its tin content using ICP-OES or AAS. Prepare a calibration curve using standard tin solutions.

-

Pyrophosphate Analysis: Analyze the diluted solution for its pyrophosphate content using ion chromatography. Prepare a calibration curve using standard pyrophosphate solutions.

-

-

Calculation: Calculate the concentration of the dissolved this compound in the original saturated solution based on the measured concentration of tin or pyrophosphate and the dilution factor. Express the solubility in desired units (e.g., g/100 mL, mol/L).

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

pH: As a salt of a weak acid, the solubility of this compound is highly pH-dependent. Lowering the pH with strong acids leads to its dissolution, while in the neutral range, it remains largely insoluble.

-

Concentration of Complexing Agents: In solutions of alkali metal pyrophosphates, the solubility of this compound will increase with the concentration of the pyrophosphate salt due to the law of mass action driving the formation of the soluble complex.

-

Temperature: The effect of temperature on the solubility of this compound in various solvents should be determined experimentally as it can be endothermic or exothermic depending on the dissolution chemistry.

-

Ionic Strength: The presence of other salts in the solution can influence the activity of the ions and thereby affect the solubility.

Conclusion

The solubility of this compound is a complex phenomenon dictated by the chemical nature of the solvent. While insoluble in water, it readily dissolves in concentrated mineral acids and solutions of alkali metal pyrophosphates through chemical reactions. For researchers and formulation scientists, a thorough understanding of these solubility characteristics is paramount for the successful application of this compound. The experimental protocol provided in this guide offers a robust framework for the quantitative determination of this compound solubility, enabling the generation of critical data for product development and scientific investigation.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. metrohm.com [metrohm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 15578-26-4 [chemicalbook.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. Page loading... [guidechem.com]

- 8. CN101234757A - Method for preparing this compound - Google Patents [patents.google.com]

- 9. asianpubs.org [asianpubs.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. [Determination of phosphate, pyrophosphate, metaphosphate and total phosphorus in seafoods by ion chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Molecular Weight of Stannous Pyrophosphate

This technical guide provides a comprehensive overview of the molecular weight of stannous pyrophosphate, intended for researchers, scientists, and professionals in drug development. This document details the calculation of its molecular weight, the underlying atomic weights of its constituent elements, and outlines the experimental protocols for its determination.

Chemical Composition and Formula

This compound, also known as tin(II) pyrophosphate, is an inorganic compound with the chemical formula Sn₂P₂O₇ [1][2][3][4][5][6]. This formula indicates that a single molecule of this compound is composed of two tin (Sn) atoms, two phosphorus (P) atoms, and seven oxygen (O) atoms.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the atomic weights of tin, phosphorus, and oxygen.

The molecular weight is calculated as follows:

Molecular Weight = (2 × Atomic Weight of Sn) + (2 × Atomic Weight of P) + (7 × Atomic Weight of O)

Based on the standard atomic weights provided by the Commission on Isotopic Abundances and Atomic Weights (CIAAW) and other sources, the values used for this calculation are:

Substituting these values into the formula:

Molecular Weight = (2 × 118.710) + (2 × 30.973762) + (7 × 15.999) Molecular Weight = 237.42 + 61.947524 + 111.993 *Molecular Weight = 411.360524 g/mol

This value is often rounded for practical applications to 411.36 g/mol [1][2][4][5][6][14].

Data Presentation: Atomic and Molecular Weights

The quantitative data for the molecular weight calculation of this compound is summarized in the table below for clarity and easy comparison.

| Element | Symbol | Number of Atoms | Standard Atomic Weight ( g/mol ) | Total Contribution to Molecular Weight ( g/mol ) |

| Tin | Sn | 2 | 118.710[7][15][16] | 237.420 |

| Phosphorus | P | 2 | 30.973762[9][10][17] | 61.948 |

| Oxygen | O | 7 | 15.999[13] | 111.993 |

| Total | Sn₂P₂O₇ | 11 | 411.361 |

Experimental Protocols for Molecular Weight Determination

The determination of the molecular weight of a compound like this compound relies on precise analytical techniques. Mass spectrometry is the primary method for determining atomic and molecular weights with high accuracy.

Mass Spectrometry Protocol

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. For a compound like this compound, which is an inorganic salt, techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) would be employed to determine the isotopic composition and atomic weights of its constituent elements.

Methodology:

-

Sample Preparation: A pure sample of this compound is dissolved in a suitable solvent, typically a dilute acid, to create a homogenous aqueous solution.

-

Nebulization: The sample solution is introduced into a nebulizer, which converts the liquid into a fine aerosol.

-

Ionization: The aerosol is transported into an argon plasma torch (the ICP). The extremely high temperature of the plasma (6,000 to 10,000 K) desolvates, vaporizes, atomizes, and ionizes the atoms of tin, phosphorus, and oxygen.

-

Ion Extraction and Focusing: The resulting ions are extracted from the plasma and focused by a series of ion lenses into a tight beam.

-

Mass Analysis: The ion beam is passed through a mass analyzer (e.g., a quadrupole or magnetic sector), which separates the ions based on their mass-to-charge ratio.

-

Detection: The separated ions are detected by an electron multiplier or Faraday cup, which generates a signal proportional to the number of ions of a specific m/z.

-

Data Analysis: The resulting mass spectrum shows the relative abundance of different isotopes for each element. The molecular weight is then calculated by summing the weighted averages of the isotopic masses of the constituent elements according to the compound's chemical formula.

Visualizations

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the logical steps involved in calculating the molecular weight of this compound.

Caption: Workflow for calculating the molecular weight of this compound.

References

- 1. This compound | O7P2Sn2 | CID 66379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cnpchemicals.com [cnpchemicals.com]

- 3. Page loading... [guidechem.com]

- 4. This compound [drugfuture.com]

- 5. This compound | 15578-26-4 [chemicalbook.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. Atomic Weight of Tin | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. WebElements Periodic Table » Tin » the essentials [webelements.com]

- 9. byjus.com [byjus.com]

- 10. Phosphorus - Wikipedia [en.wikipedia.org]

- 11. fiveable.me [fiveable.me]

- 12. princeton.edu [princeton.edu]

- 13. Oxygen - Wikipedia [en.wikipedia.org]

- 14. Tin(II) pyrophosphate | Fisher Scientific [fishersci.ca]

- 15. Tin atom | Sn | CID 5352426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Tin Facts (Atomic Number 50 or Sn) [thoughtco.com]

- 17. A brief note on Atomic Mass of Phosphorus [unacademy.com]

An In-depth Technical Guide to the Fundamental Chemistry of Tin(II) Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemistry of tin(II) pyrophosphate (Sn₂P₂O₇). It covers the synthesis, crystal structure, physicochemical properties, and spectroscopic characterization of this inorganic compound. Detailed experimental protocols for its preparation and analysis are presented, along with a summary of its key quantitative data. The guide also explores the applications of tin(II) pyrophosphate, particularly in oral care and as a stabilizing agent in pharmaceutical formulations, and delves into the potential signaling pathways influenced by its constituent ions.

Introduction

Tin(II) pyrophosphate, also known as stannous pyrophosphate, is a white, amorphous or crystalline powder with the chemical formula Sn₂P₂O₇.[1][2] It is a compound of significant interest due to its diverse applications, ranging from being an active ingredient in toothpaste to its use in cyanide-free tin plating.[2][3] For researchers and professionals in drug development, understanding the core chemistry of this compound is crucial for leveraging its properties in existing and novel applications. This guide aims to provide a detailed technical resource on the fundamental chemical and physical characteristics of tin(II) pyrophosphate.

Synthesis of Tin(II) Pyrophosphate

Tin(II) pyrophosphate can be synthesized through several methods, primarily via solid-state reaction or precipitation.

Solid-State Synthesis

A common method for preparing bulk, pure Sn₂P₂O₇ involves the high-temperature reaction of tin(II) oxide (SnO) and ammonium (B1175870) dihydrogen phosphate (B84403) (NH₄H₂PO₄).

Experimental Protocol:

-

A stoichiometric mixture of SnO and NH₄H₂PO₄ is prepared.

-

The mixture is heated in a dynamic vacuum or under an inert argon flow at 820 K (547 °C) for 24 hours.

-

To obtain single crystals suitable for X-ray diffraction, the sample synthesized at 820 K can be further annealed at 850 K (577 °C) in a sealed, evacuated quartz ampule for one month.

Precipitation Method

This method involves the reaction of a soluble tin(II) salt with an alkali metal pyrophosphate in an aqueous solution.

Experimental Protocol:

-

Prepare separate aqueous solutions of a soluble tin(II) salt (e.g., stannous chloride, SnCl₂) and an alkali metal pyrophosphate (e.g., sodium pyrophosphate, Na₄P₂O₇).

-

Slowly add the stannous chloride solution to the sodium pyrophosphate solution under constant stirring. A white precipitate of tin(II) pyrophosphate will form.

-

The precipitate is then washed with water to remove soluble byproducts, filtered, and dried.

Experimental Workflow for Precipitation Synthesis

Caption: Workflow for the precipitation synthesis of tin(II) pyrophosphate.

Physicochemical Properties

Tin(II) pyrophosphate exhibits distinct physical and chemical properties that are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | Sn₂P₂O₇ | [1] |

| Molecular Weight | 411.36 g/mol | [4] |

| Appearance | White crystalline or amorphous powder | [1][2] |

| Density | 4.009 g/cm³ at 16 °C | [5] |

| Melting Point | Decomposes above 400 °C | [5] |

| Solubility in Water | Insoluble | [5] |

| Solubility in other solvents | Soluble in concentrated mineral acids and sodium pyrophosphate solutions | [6] |

| Dissociation Constant (Ksp) | Very small | [3] |

Crystal Structure

The crystal structure of tin(II) pyrophosphate has been investigated using single crystal and powder X-ray diffraction. It is known to exist in two polymorphic forms: a low-temperature β-form and a high-temperature α-form.[7]

-

β-Sn₂P₂O₇ (Low-Temperature Form): This form is stable at room temperature and has a triclinic crystal system.[7]

-

α-Sn₂P₂O₇ (High-Temperature Form): This form has a monoclinic crystal system.[7]

A reversible structural transition occurs between the β and α forms at 623 K (350 °C).[7]

Crystallographic Data for Tin(II) Pyrophosphate Polymorphs [7]

| Parameter | β-Sn₂P₂O₇ (at room temperature) | α-Sn₂P₂O₇ (at 773 K) |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/n |

| a (Å) | 5.2776(5) | 7.1765(4) |

| b (Å) | 11.5413(12) | 9.2874(6) |

| c (Å) | 11.6360(12) | 5.2968(4) |

| α (°) | 102.911(8) | 90 |

| β (°) | 99.303(8) | 106.034(3) |

| γ (°) | 98.899(8) | 90 |

| Volume (ų) | 668.2(3) | 339.30(5) |

| Z | 4 | 2 |

Spectroscopic Characterization

Spectroscopic techniques such as Infrared (IR) and Raman spectroscopy are essential for characterizing the vibrational properties of tin(II) pyrophosphate.

Infrared (IR) Spectroscopy

The IR spectrum of tin(II) pyrophosphate is characterized by absorption bands corresponding to the vibrations of the pyrophosphate (P₂O₇⁴⁻) anion.

Experimental Protocol for FTIR Analysis:

-

Prepare a KBr pellet by mixing a small amount of the tin(II) pyrophosphate sample with dry potassium bromide (KBr) powder.

-

Press the mixture into a thin, transparent disk.

-

Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

Expected Peak Assignments for Inorganic Pyrophosphates:

| Wavenumber Range (cm⁻¹) | Assignment |

| ~1200 - 1100 | Asymmetric stretching of terminal PO₃ groups (νₐs(PO₃)) |

| ~1100 - 1000 | Asymmetric stretching of the P-O-P bridge (νₐs(P-O-P)) |

| ~1000 - 900 | Symmetric stretching of terminal PO₃ groups (νₛ(PO₃)) |

| ~900 - 700 | Symmetric stretching of the P-O-P bridge (νₛ(P-O-P)) |

| ~600 - 400 | Bending modes of O-P-O |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of tin(II) pyrophosphate is also dominated by the vibrational modes of the pyrophosphate anion.

Experimental Protocol for Raman Analysis:

-

Place a small amount of the tin(II) pyrophosphate powder on a microscope slide.

-

Focus the laser of the Raman spectrometer onto the sample.

-

Acquire the Raman spectrum, typically in the range of 100-1300 cm⁻¹.

Expected Peak Assignments for Inorganic Pyrophosphates:

| Wavenumber Range (cm⁻¹) | Assignment |

| ~1020 | Symmetric stretching of terminal PO₃ groups (νₛ(PO₃)) |

| ~740 | Symmetric stretching of the P-O-P bridge (νₛ(P-O-P)) |

| ~500 - 600 | Bending modes of O-P-O |

| Below 400 | Lattice vibrations and other bending modes |

Thermal Analysis

Thermogravimetric analysis (TGA) is used to study the thermal stability and decomposition of tin(II) pyrophosphate.

Experimental Protocol for TGA:

-

Place a small, accurately weighed sample of tin(II) pyrophosphate into a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.

Tin(II) pyrophosphate is stable up to approximately 400 °C, above which it begins to decompose.[5] A study on the thermal behavior of tin(II/IV) phosphates showed that tin pyrophosphate is the final product after the loss of water of crystallization in precursor materials.[8]

Applications and Mechanism of Action

Oral Care Products

Tin(II) pyrophosphate is a common ingredient in toothpaste due to the combined benefits of its constituent ions.[3]

-

Pyrophosphate (P₂O₇⁴⁻): Acts as a tartar control agent by inhibiting the formation of dental calculus (tartar). It interferes with the crystallization of hydroxyapatite, the primary mineral component of calculus.[9]

-

Stannous ion (Sn²⁺): Provides anti-caries and anti-gingivitis benefits. It has antimicrobial properties against plaque bacteria and can reduce the inflammatory response of the gums.

Proposed Signaling Pathway in Oral Care:

The anti-inflammatory effects of the stannous ion may be partly mediated through its interaction with Toll-like receptors (TLRs) on immune cells in the oral cavity. By binding to bacterial endotoxins (lipopolysaccharides), stannous ions can prevent their recognition by TLRs, thereby downregulating the inflammatory cascade that leads to gingivitis.[10][11][12][13][14]

Caption: Proposed mechanism of stannous ion in reducing gingivitis via TLR signaling.

Pharmaceutical Formulations

Tin(II) pyrophosphate is used as a stabilizing agent in some pharmaceutical formulations.[1] Its non-toxic nature makes it a suitable excipient to ensure the consistent delivery and effectiveness of active pharmaceutical ingredients.[1]

Potential Role in Bone Metabolism

The pyrophosphate moiety of Sn₂P₂O₇ is a known regulator of bone mineralization. Extracellular pyrophosphate (PPi) inhibits the osteogenic differentiation and mineralization of periodontal ligament stem cells. This effect is mediated through the activation of MAPK signaling pathways, including ERK1/2, JNK, and p38.[1]

Caption: Pyrophosphate-mediated inhibition of osteogenesis via MAPK signaling.

Conclusion

Tin(II) pyrophosphate is a versatile inorganic compound with a well-defined chemical and structural basis. Its synthesis is achievable through straightforward solid-state and precipitation methods. The distinct properties of its constituent ions, the stannous cation and the pyrophosphate anion, underpin its utility in a range of applications, most notably in oral care formulations where it provides dual benefits of tartar control and anti-gingivitis action. Further research into the modulation of signaling pathways by its components may open up new avenues for its application in drug development and materials science. This guide serves as a foundational resource for professionals seeking to understand and utilize the fundamental chemistry of tin(II) pyrophosphate.

References

- 1. Pyrophosphate inhibits periodontal ligament stem cell differentiation and mineralization through MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scisoc.confex.com [scisoc.confex.com]

- 3. potassium pyrophosphate|copper pyrophosphate|potassium tripolyphosphate|this compound|potassium dihydrogenphosphate --American ChemTech Inc. (ACTi) [american-chem.com]

- 4. omichi-s.com [omichi-s.com]

- 5. parchem.com [parchem.com]

- 6. This compound | 15578-26-4 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Inflammatory Potential of Four Different Phases of Calcium Pyrophosphate Relies on NF-κB Activation and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 11. Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Toll-like receptor - Wikipedia [en.wikipedia.org]

Stannous Pyrophosphate: A Technical Guide to its Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of stannous pyrophosphate (Sn₂P₂O₇), a compound of interest in various industrial and biomedical applications. This document outlines the crystallographic data, experimental protocols for its synthesis and structural determination, and a visualization of the analytical workflow.

Quantitative Crystallographic Data

The crystal structure of this compound has been determined for two of its polymorphs: the room temperature β-phase and the high-temperature α-phase. The crystallographic data for both phases are summarized in the tables below, based on the findings of Chernaya et al.[1].

Table 1: Crystallographic Data for β-Sn₂P₂O₇ (Room Temperature)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.2776(5) |

| b (Å) | 11.5413(12) |

| c (Å) | 11.6360(12) |

| α (°) | 102.911(8) |

| β (°) | 99.303(8) |

| γ (°) | 98.899(8) |

| Volume (ų) | 668.2(3) |

| Z | 4 |

Table 2: Crystallographic Data for α-Sn₂P₂O₇ (High Temperature, 773 K)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.1765(4) |

| b (Å) | 9.2874(6) |

| c (Å) | 5.2968(4) |

| β (°) | 106.034(3) |

| Volume (ų) | 339.30(5) |

| Z | 2 |

Experimental Protocols

The determination of the crystal structure of this compound involves two key experimental stages: the synthesis of high-quality single crystals and the analysis of these crystals using X-ray diffraction techniques.

Synthesis of this compound Single Crystals

The synthesis of this compound for crystallographic analysis is achieved through a solid-state reaction followed by a prolonged annealing process to obtain single crystals suitable for X-ray diffraction.

Materials:

-

Tin(II) oxide (SnO)

-

Ammonium dihydrogen phosphate (B84403) (NH₄H₂PO₄)

Procedure:

-

A stoichiometric mixture of SnO and NH₄H₂PO₄ is prepared.

-

The mixture is heated in a dynamic vacuum or under an argon flow at 820 K for 24 hours to yield a bulk sample of pure Sn₂P₂O₇.[1]

-

To grow single crystals, the sample synthesized at 820 K is then annealed at 850 K in a sealed, evacuated quartz ampule for one month.[1] This extended annealing period is crucial for the formation of well-ordered single crystals.

Crystal Structure Determination by X-ray Diffraction

The crystal structures of the β- and α-phases of Sn₂P₂O₇ were elucidated using single-crystal and powder X-ray diffraction (XRD) methods.

2.2.1. Single-Crystal X-ray Diffraction (for β-Sn₂P₂O₇)

This technique provides detailed information about the unit cell dimensions and atomic positions within the crystal.

Instrumentation:

-

A single-crystal X-ray diffractometer equipped with a suitable detector (e.g., CCD).

-

Monochromatic X-ray source (e.g., Mo-Kα radiation).

Procedure:

-

A suitable single crystal of β-Sn₂P₂O₇ is selected and mounted on the goniometer head of the diffractometer.

-

The crystal is cooled to the desired temperature (e.g., room temperature or 93 K) using a cryostream.

-

A complete set of diffraction data is collected by rotating the crystal in the X-ray beam.

-

The collected data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods and refined using full-matrix least-squares techniques to obtain the final atomic coordinates and displacement parameters.

2.2.2. Powder X-ray Diffraction (for α-Sn₂P₂O₇)

Powder XRD is used to analyze the structure of the high-temperature α-phase, which is not stable at room temperature.

Instrumentation:

-

A powder diffractometer equipped with a high-temperature attachment.

-

Monochromatic X-ray source (e.g., Cu-Kα₁ radiation).

Procedure:

-

A polycrystalline sample of Sn₂P₂O₇ is placed in the high-temperature chamber of the diffractometer.

-

The sample is heated to the desired temperature (e.g., 773 K).

-

The powder diffraction pattern is recorded over a range of 2θ angles.

-

The crystal structure of the α-phase is solved and refined from the powder diffraction data.

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis and the logical relationship of this compound's primary applications.

Experimental workflow for the synthesis and crystal structure analysis of Sn₂P₂O₇.

While this compound is not directly involved in biological signaling pathways, its crystal structure is critical for its formulation and function in its primary applications. The following diagram illustrates the logical relationship of these applications.

Logical relationship of this compound applications.

References

Toxicological Profile of Inorganic Tin Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of inorganic tin compounds. It is designed to be a resource for researchers, scientists, and drug development professionals, offering detailed information on toxicity, underlying mechanisms, and experimental methodologies.

Executive Summary

Inorganic tin compounds, while generally less toxic than their organotin counterparts, present a range of health concerns that warrant careful consideration in research and development settings. Their toxicological profile is characterized by poor gastrointestinal absorption, with the majority of ingested tin being excreted in the feces.[1][2] However, absorbed tin can accumulate in bone and, to a lesser extent, in other tissues, and is primarily excreted through the kidneys.[1][2] The primary mechanisms of toxicity involve local irritation to the gastrointestinal tract, interference with the metabolism of essential minerals, generation of reactive oxygen species (ROS), and induction of apoptosis.[3][4] This guide summarizes key quantitative toxicity data, details relevant experimental protocols, and visualizes the known and proposed signaling pathways involved in inorganic tin toxicity.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of inorganic tin compounds are crucial for understanding their potential systemic effects.

-

Absorption: Gastrointestinal absorption of inorganic tin is generally low, typically less than 5%.[1][2] The absorbed fraction can be influenced by the valence state of tin (Sn(II) vs. Sn(IV)) and the composition of the diet.

-

Distribution: Once absorbed, inorganic tin is distributed throughout the body, with the highest concentrations typically found in bone.[1][2] Lower levels can be detected in the liver, kidneys, and lungs.

-

Metabolism: Inorganic tin is not extensively metabolized in the body. It primarily exists in the +2 and +4 oxidation states.

-

Excretion: The primary route of excretion for ingested inorganic tin is through the feces, accounting for the unabsorbed fraction.[1][2] Absorbed tin is mainly eliminated via the urine.[1]

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for key inorganic tin compounds.

Table 1: Acute Oral Toxicity of Inorganic Tin Compounds in Rats

| Compound | Strain | Sex | LD50 (mg/kg bw) | Test Guideline | Reference |

| Stannous chloride | Sprague-Dawley | Male | 1910 | OECD 423 | [5] |

| Stannous chloride | Wistar | Not specified | 700 | Not specified | [6][7] |

| Stannous chloride | Not specified | Not specified | 2274.6 | Not specified | [8] |

| Stannic chloride | Not specified | Not specified | > 2000 | OECD 423 | [9] |

Table 2: Subchronic Oral Toxicity of Stannous Chloride in Rats

| Strain | Sex | Duration | NOAEL (mg Sn/kg bw/day) | LOAEL (mg Sn/kg bw/day) | Effects Observed at LOAEL | Test Guideline | Reference |

| Wistar | Male & Female | 90 days | 63 | - | Reduced body weight gain and hemoglobin levels | OECD 408 | [10] |

Table 3: Genotoxicity of Inorganic Tin Compounds

| Compound | Test System | Cell Type | Metabolic Activation | Result | Reference |

| Stannous chloride | Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium & E. coli | With & Without | Negative | [11] |

| Stannous chloride | In vitro DNA Damage | Chinese Hamster Ovary (CHO) cells | Without | Positive (DNA strand breaks) | [12] |

| Stannic chloride | In vitro Chromosomal Aberration | Human lymphocytes | Without | Positive (Chromosomal aberrations) | [5] |

Table 4: Carcinogenicity and Reproductive Toxicity of Inorganic Tin Compounds

| Compound | Species | Study Type | Route | Findings | Reference |

| Inorganic tin compounds | Rats and Mice | 2-year bioassay | Oral | No evidence of carcinogenicity | [13][14][15] |

| Stannous chloride | Mice | Developmental | Oral | No adverse reproductive or developmental effects | [16] |

| Tin metal powder, tin sulphide, tin dichloride | Rats, Rabbits, Mice | Various reproductive and developmental studies | Oral | No clear evidence of reproductive toxicity | [17] |

Mechanisms of Toxicity

The toxicity of inorganic tin compounds is multifaceted, involving several key cellular and molecular mechanisms.

Interference with Essential Mineral Metabolism

Inorganic tin can interfere with the homeostasis of essential minerals such as calcium, iron, and zinc. This can lead to a variety of adverse effects, including anemia and bone health issues.[4]

Induction of Oxidative Stress